molecular formula C16H15BrO B1292955 3'-Bromo-3-(4-methylphenyl)propiophenone CAS No. 898768-69-9

3'-Bromo-3-(4-methylphenyl)propiophenone

Cat. No.: B1292955
CAS No.: 898768-69-9
M. Wt: 303.19 g/mol
InChI Key: IULVLGKQGGBUOS-UHFFFAOYSA-N
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Description

3'-Bromo-3-(4-methylphenyl)propiophenone (CAS 898768-71-3) is a brominated propiophenone derivative with the molecular formula C₁₆H₁₅BrO and a molecular weight of 303.20 g/mol . Structurally, it features a propiophenone backbone substituted with a bromine atom at the 4'-position of the aromatic ring and a 4-methylphenyl group at the 3-position (Figure 1). This compound is primarily used in laboratory settings for synthetic chemistry applications, with a purity of 97% as reported by suppliers .

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULVLGKQGGBUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644120
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-69-9
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(4-methylphenyl)propiophenone typically involves the bromination of 3-(4-methylphenyl)propiophenone. One common method is the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-3-(4-methylphenyl)propiophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(4-methylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Bromo-3-(4-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(4-methylphenyl)propiophenone depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes or receptors. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 3'-Bromo-3-(4-methylphenyl)propiophenone with structurally related propiophenone derivatives, highlighting key differences in substituents and properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
4'-Bromo-3-(4-methylphenyl)propiophenone 898768-71-3 C₁₆H₁₅BrO 303.20 4'-Br, 3-(4-methylphenyl) Lab use; moderate polarity
3'-Bromo-3-(4-methoxyphenyl)propiophenone 898775-72-9 C₁₆H₁₅BrO₂ 319.19 3'-Br, 3-(4-methoxyphenyl) Higher polarity due to methoxy group
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone - C₁₆H₁₄BrFO₂ ~353.19 4'-Br, 2'-F, 3-(3-methoxyphenyl) Fluorine enhances reactivity/toxicity
3'-Bromo-3-(3-methoxyphenyl)propiophenone 898774-64-6 C₁₆H₁₅BrO₂ 319.19 3'-Br, 3-(3-methoxyphenyl) Meta-substitution alters electronic effects

Key Observations:

  • Substituent Position and Type: The position of bromine (4' vs. 3') and the nature of the aromatic substituent (methyl vs. methoxy) significantly influence polarity and reactivity. Methoxy groups increase hydrophilicity compared to methyl groups .
  • Molecular Weight: Methoxy and fluorine substituents increase molecular weight, affecting solubility and chromatographic behavior.

Biological Activity

3'-Bromo-3-(4-methylphenyl)propiophenone, a compound with the chemical formula C16_{16}H15_{15}BrO, is a member of the propiophenone family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 305.2 g/mol
  • CAS Number : 898768-69-9
  • Structure :
    • The compound features a bromine atom at the 3' position and a methyl group at the para position of the phenyl ring, contributing to its unique reactivity and biological interactions.

Antioxidant Properties

Recent studies have indicated that derivatives of propiophenones exhibit significant antioxidant activity. For instance, compounds similar to this compound have been tested for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed varying degrees of antioxidant activity compared to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity
This compoundModerate
Ascorbic AcidHigh

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including human glioblastoma and breast cancer cell lines. The MTT assay results indicate that the compound exhibits a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Cell LineIC50_{50} (µM)
U-87 (Glioblastoma)15
MDA-MB-231 (Breast Cancer)25

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antioxidant Activity Study :
    • A study conducted on various derivatives, including this compound, demonstrated that the compound's antioxidant capacity was significantly higher than many synthetic antioxidants but lower than natural ones like curcumin .
  • Cytotoxicity Assessment :
    • In a comparative study with other propiophenone derivatives, this compound was found to be one of the most effective in reducing cell viability in U-87 cells, indicating its promising role in cancer therapy .

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